1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone
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Overview
Description
1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an acetyl group at the second position, a methoxy group at the seventh position, and a nitro group at the fourth position on the benzofuran ring
Preparation Methods
The synthesis of 1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone can be achieved through several synthetic routesThe nitration process typically employs a mixture of nitric acid and acetic acid, resulting in the formation of the nitrobenzofuran intermediate . Subsequent reactions introduce the acetyl and methoxy groups under specific conditions to yield the final compound.
Industrial production methods may involve large-scale nitration and subsequent functionalization processes, utilizing optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The acetyl and methoxy groups can undergo substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives, which are used in various chemical reactions and studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1-(7-Methoxy-4-nitrobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:
2-Nitrobenzofuran: Lacks the acetyl and methoxy groups, resulting in different chemical properties and applications.
7-Methoxy-2-nitrobenzofuran: Similar to this compound but lacks the acetyl group, leading to variations in reactivity and biological activity.
2-Acetyl-4-nitrobenzofuran:
The presence of the acetyl, methoxy, and nitro groups in this compound makes it unique and versatile for various scientific and industrial applications.
Properties
CAS No. |
83767-16-2 |
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Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
1-(7-methoxy-4-nitro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9NO5/c1-6(13)10-5-7-8(12(14)15)3-4-9(16-2)11(7)17-10/h3-5H,1-2H3 |
InChI Key |
AVPIFKNKZZATNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2O1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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